molecular formula C15H16N2O B11872194 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 600647-76-5

6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline

Katalognummer: B11872194
CAS-Nummer: 600647-76-5
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: BBZRKCFLHGWGMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a tetrahydroisoquinoline core substituted with a methoxy group and a pyridinyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of 6-methoxy-2-pyridinecarbaldehyde with a suitable amine, followed by cyclization. One common method involves the use of methanol as a solvent and a catalytic amount of acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and automated synthesis techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and pyridinyl groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Lacks the methoxy and pyridinyl substitutions, resulting in different chemical and biological properties.

    6-Methoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the pyridinyl group, affecting its reactivity and applications.

    1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline:

Uniqueness

6-Methoxy-1-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both methoxy and pyridinyl groups, which confer distinct chemical properties and potential biological activities. These substitutions enhance its versatility as a scaffold in medicinal chemistry and other scientific research fields .

Eigenschaften

CAS-Nummer

600647-76-5

Molekularformel

C15H16N2O

Molekulargewicht

240.30 g/mol

IUPAC-Name

6-methoxy-1-pyridin-2-yl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H16N2O/c1-18-12-5-6-13-11(10-12)7-9-17-15(13)14-4-2-3-8-16-14/h2-6,8,10,15,17H,7,9H2,1H3

InChI-Schlüssel

BBZRKCFLHGWGMU-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.